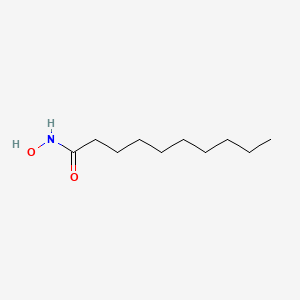

Decanohydroxamic acid

Descripción general

Descripción

El ácido decano-hidroxámico es un compuesto orgánico que pertenece a la clase de los ácidos hidroxámicos. Estos compuestos se caracterizan por la presencia de un grupo funcional hidroxilamina unido a un grupo carbonilo. El ácido decano-hidroxámico, específicamente, tiene una cadena alquílica de diez carbonos, lo que lo convierte en un ácido hidroxámico de cadena larga. Este compuesto es conocido por su capacidad para quelar iones metálicos y tiene diversas aplicaciones en la investigación científica y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido decano-hidroxámico se puede sintetizar mediante varios métodos:

A partir de ésteres o cloruros de ácido: Un método común implica la reacción de ésteres o cloruros de ácido con sales de hidroxilamina.

A partir de aldehídos y N-sulfonilhidroxilamina: Otro método es la reacción de Angeli-Rimini, en la que los aldehídos reaccionan con N-sulfonilhidroxilamina.

Oxidación de amidas trimetilsililadas: El óxido de molibdeno diperóxido puede oxidar amidas trimetilsililadas a ácidos hidroxámicos, aunque los rendimientos suelen ser alrededor del 50%.

Métodos de producción industrial: La producción industrial de ácido decano-hidroxámico generalmente implica la síntesis a gran escala utilizando el método del éster o del cloruro de ácido debido a su eficiencia y capacidad de escalado. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido decano-hidroxámico sufre varios tipos de reacciones químicas:

Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente.

Reacciones de sustitución: Estas reacciones implican la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Agentes oxidantes: El óxido de molibdeno diperóxido se utiliza comúnmente para la oxidación de ácidos hidroxámicos.

Agentes reductores: Se pueden utilizar varios agentes reductores para convertir ácidos hidroxámicos en amidas.

Nucleófilos: Las sales de hidroxilamina se utilizan a menudo en reacciones de sustitución.

Principales productos:

Compuestos nitrosos: Formado a través de reacciones de oxidación.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Decanohydroxamic acid has been studied for its ability to inhibit various enzymes, particularly ureases. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to conditions like hepatic encephalopathy. Research indicates that this compound, along with its derivatives, demonstrates significant urease inhibitory activity.

Case Study: Urease Inhibition

A comparative study on various hydroxamic acids, including this compound, showed that it effectively inhibits urease activity in vitro. The compound's efficacy was evaluated against other aliphatic hydroxamic acids, revealing that this compound possesses moderate inhibitory effects on urease-mediated ammonia production in rodent models of liver disease .

Pharmacological Effects

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.

- Antimicrobial Activity : While it shows limited antibacterial effects, this compound has demonstrated antifungal properties against certain fungi at higher concentrations. Specifically, it inhibited growth in various fungal strains except for Monosporium apiospermum .

- Vasodilatory Effects : The compound has been reported to induce vasodilation and may modulate blood circulation parameters without significantly affecting heart rate or rhythm. This property could be explored for cardiovascular applications .

- Toxicity Profile : Studies indicate that this compound has low acute toxicity levels, with high LD50 values observed in animal models. This suggests a favorable safety profile for potential therapeutic use .

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for further research in therapeutic contexts:

- Treatment of Hepatic Encephalopathy : Due to its urease inhibitory action, this compound may offer therapeutic benefits in managing hyperammonemia associated with hepatic encephalopathy. Ongoing studies are evaluating its efficacy and safety in clinical settings .

- Antioxidant Properties : Preliminary investigations suggest that hydroxamic acids can act as antioxidants, protecting cells from oxidative stress. Further research is needed to elucidate the specific mechanisms through which this compound may exert these effects .

Mecanismo De Acción

El mecanismo de acción del ácido decano-hidroxámico implica su capacidad para quelar iones metálicos. Este proceso de quelación implica la formación de un complejo estable entre el ácido hidroxámico y el ion metálico. La porción de ácido hidroxámico actúa como un ligando bidentado, coordinándose con el ion metálico tanto a través del oxígeno del carbonilo como del nitrógeno de la hidroxilamina . Esta quelación puede inhibir la actividad de las enzimas dependientes de metales e interrumpir la homeostasis de los iones metálicos en los sistemas biológicos .

Compuestos similares:

Ácido aceto-N-metilhidroxámico: Un ácido hidroxámico común con una cadena alquílica más corta.

Ácido formo-N-clorohidroxámico: Un ácido hidroxámico poco común con un sustituyente cloro.

Ácido cloroformo-N-metilhidroxámico: Otro ácido hidroxámico poco común con sustituyentes cloro y metilo.

Singularidad del ácido decano-hidroxámico: El ácido decano-hidroxámico es único debido a su larga cadena alquílica, lo que le confiere diferentes propiedades fisicoquímicas en comparación con los ácidos hidroxámicos de cadena más corta. Esta larga cadena puede influir en su solubilidad, hidrofobicidad y capacidad de interactuar con las membranas biológicas .

En conclusión, el ácido decano-hidroxámico es un compuesto versátil con aplicaciones significativas en varios campos de la investigación científica y la industria. Sus propiedades únicas y su capacidad para quelar iones metálicos lo convierten en una herramienta valiosa en química, biología, medicina y procesos industriales.

Comparación Con Compuestos Similares

Aceto-N-methylhydroxamic Acid: A common hydroxamic acid with a shorter alkyl chain.

Formo-N-chlorohydroxamic Acid: An uncommon hydroxamic acid with a chlorine substituent.

Chloroformo-N-methylhydroxamic Acid: Another uncommon hydroxamic acid with both chlorine and methyl substituents.

Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .

Actividad Biológica

Decanohydroxamic acid (DHA) is a member of the hydroxamic acid family, which has garnered attention for its diverse biological activities. Its structure, characterized by a long aliphatic chain, allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

This compound primarily exhibits its biological effects through the inhibition of various enzymes, particularly ureases. Ureases are enzymes produced by certain bacteria that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to elevated ammonia levels in the body, particularly in conditions like hepatic encephalopathy (HE). By inhibiting urease activity, DHA can potentially reduce ammonia production and alleviate symptoms associated with HE .

Pharmacological Properties

- Antimicrobial Activity :

-

Mutagenicity and Toxicity :

- Studies indicate that this compound exhibits low mutagenic potential. While some hydroxamic acids are known for their mutagenicity, DHA's effects appear to be minimal under standard testing conditions . However, caution is advised due to the potential for weak mutagenic responses observed in certain bacterial assays.

- Cytotoxicity :

Case Studies and Clinical Applications

Several studies have explored the clinical applications of this compound, particularly in treating conditions related to hyperammonemia:

-

Hepatic Encephalopathy :

- In a clinical context, hydroxamic acids have been tested for their ability to reduce blood ammonia levels in patients with liver disease. For instance, a study involving a similar compound (AHA) showed transient declines in blood ammonia levels in patients following administration . Although DHA has not been extensively tested in humans, its mechanism suggests potential utility in similar applications.

- Animal Models :

Comparative Analysis of Hydroxamic Acids

To better understand the biological activity of this compound compared to other hydroxamic acids, a summary table is provided below:

| Compound | Antibacterial Activity | Antifungal Activity | Mutagenicity | Cytotoxicity (Caco-2) |

|---|---|---|---|---|

| This compound | Low | Moderate | Low | Viable up to 1 mM |

| Octanohydroxamic Acid | Moderate | High | Moderate | Viable up to 0.5 mM |

| Acetohydroxamic Acid | High | Low | High | Reduced viability at 1 mM |

Propiedades

Número CAS |

2259-85-0 |

|---|---|

Fórmula molecular |

C10H21NO2 |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

N-hydroxydecanamide |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

Clave InChI |

QZXOLBPUAUOQFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NO |

SMILES canónico |

CCCCCCCCCC(=O)NO |

Apariencia |

Solid powder |

Key on ui other cas no. |

2259-85-0 |

Descripción física |

Liquid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.